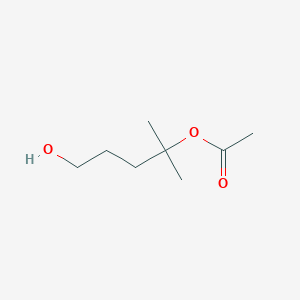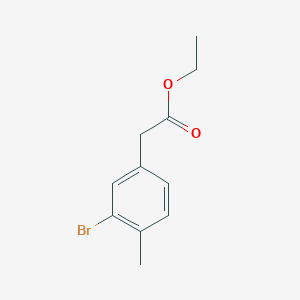
tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate
説明
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate, also known as TBEP, is an organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. TBEP is a tertiary amine derivative of piperidine and is composed of a tert-butyl group and an ethoxyphenylamino group. It is a relatively stable compound, with a melting point of approximately -10°C and a boiling point of approximately 95°C. The compound is soluble in a variety of organic solvents, such as ethanol, methanol, and ethyl acetate.
科学的研究の応用
Tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a starting material in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has also been used as a catalytic reagent in the synthesis of various polymers, such as poly(amino acid)s, poly(ethylene glycol)s, and poly(vinyl alcohol)s. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been used as a reagent in the synthesis of various pharmaceutical drugs, such as anti-inflammatory agents and anti-cancer drugs.
作用機序
The mechanism of action of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. This inhibition of acetylcholinesterase is thought to lead to an increase in the levels of acetylcholine, which is a neurotransmitter involved in the regulation of various cognitive processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate are not yet fully understood. However, it is believed that the compound may have a number of beneficial effects on the body. For example, it has been suggested that tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate may have neuroprotective effects, as it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate has been shown to have anti-inflammatory and anti-cancer activity.
実験室実験の利点と制限
The main advantage of using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments is its relatively low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored at room temperature for extended periods of time. However, there are some limitations to using tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in laboratory experiments. For example, the compound is highly toxic, and therefore it should be handled with caution. In addition, the compound is not water soluble, which can make it difficult to work with in certain experiments.
将来の方向性
The potential applications of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate in scientific research are still being explored, and there are many future directions for research. For example, further studies are needed to better understand the biochemical and physiological effects of the compound. In addition, further research is needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a starting material in the synthesis of various biologically active compounds. Finally, further studies are needed to explore the potential of tert-Butyl 4-(4-ethoxyphenylamino)piperidine-1-carboxylate as a reagent in the synthesis of various pharmaceutical drugs.
特性
IUPAC Name |
tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRYURNCWSHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)


![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
